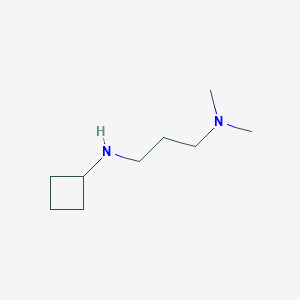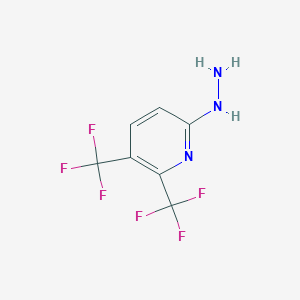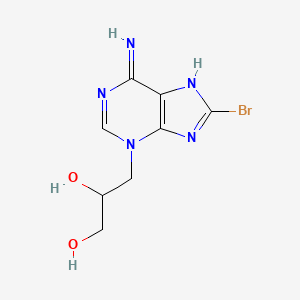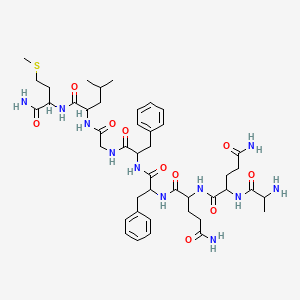
(D-Ala4)-Substance P (4-11)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(D-Ala4)-Substance P (4-11) is a peptide fragment derived from the neuropeptide Substance P. Substance P is an important neurotransmitter and neuromodulator involved in various physiological processes, including pain perception, inflammation, and mood regulation. The (D-Ala4)-Substance P (4-11) fragment is of particular interest in scientific research due to its potential therapeutic applications and its role in modulating biological responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-Ala4)-Substance P (4-11) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin to yield the desired product. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of (D-Ala4)-Substance P (4-11) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is used for quality control and verification of the peptide sequence.
Chemical Reactions Analysis
Types of Reactions
(D-Ala4)-Substance P (4-11) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
(D-Ala4)-Substance P (4-11) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating biological responses, including pain perception and inflammation.
Medicine: Explored for its potential therapeutic applications in treating conditions such as chronic pain, depression, and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and as a tool for studying peptide-receptor interactions.
Mechanism of Action
The mechanism of action of (D-Ala4)-Substance P (4-11) involves its interaction with neurokinin receptors, particularly the neurokinin-1 (NK1) receptor. Upon binding to the NK1 receptor, the peptide fragment activates intracellular signaling pathways, leading to various physiological responses. These pathways include the activation of G-proteins, phospholipase C, and the release of intracellular calcium ions. The modulation of these pathways results in the regulation of pain perception, inflammation, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
Substance P: The full-length neuropeptide from which (D-Ala4)-Substance P (4-11) is derived.
Neurokinin A and B: Other members of the tachykinin family that interact with neurokinin receptors.
[Sar9, Met(O2)11]-Substance P: A modified form of Substance P with substitutions at specific positions.
Uniqueness
(D-Ala4)-Substance P (4-11) is unique due to the presence of the D-alanine residue at position 4, which enhances its stability and resistance to enzymatic degradation. This modification allows for prolonged biological activity and makes it a valuable tool for studying the physiological effects of Substance P and its fragments.
Properties
Molecular Formula |
C44H65N11O10S |
|---|---|
Molecular Weight |
940.1 g/mol |
IUPAC Name |
N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(2-aminopropanoylamino)pentanediamide |
InChI |
InChI=1S/C44H65N11O10S/c1-25(2)21-32(43(64)51-29(38(48)59)19-20-66-4)50-37(58)24-49-40(61)33(22-27-11-7-5-8-12-27)54-44(65)34(23-28-13-9-6-10-14-28)55-42(63)31(16-18-36(47)57)53-41(62)30(15-17-35(46)56)52-39(60)26(3)45/h5-14,25-26,29-34H,15-24,45H2,1-4H3,(H2,46,56)(H2,47,57)(H2,48,59)(H,49,61)(H,50,58)(H,51,64)(H,52,60)(H,53,62)(H,54,65)(H,55,63) |
InChI Key |
UBTXIXKYOWTVEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



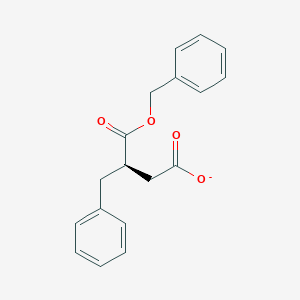
![Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-](/img/structure/B12325472.png)
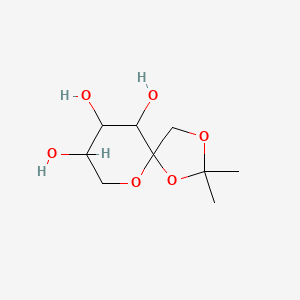
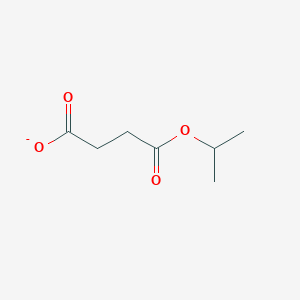

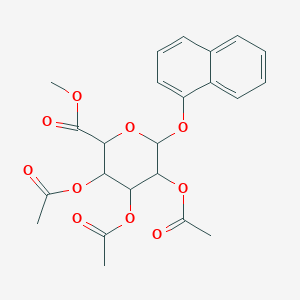
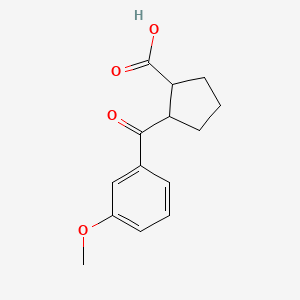
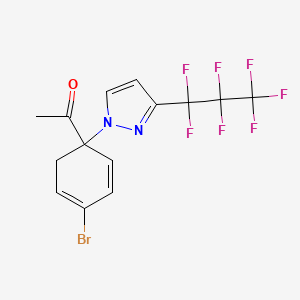
![1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12325519.png)
